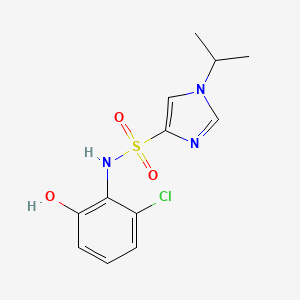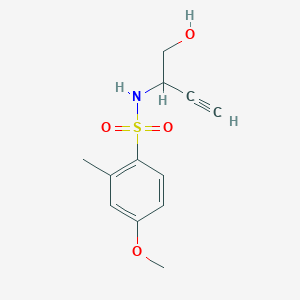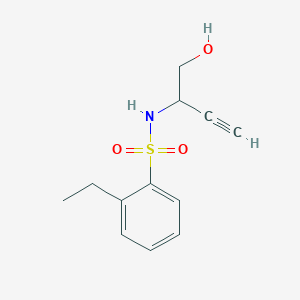
N-(2-chloro-6-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-6-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, hydroxy, and sulfonamide functional groups, which contribute to its diverse reactivity and potential utility in medicinal chemistry and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the core imidazole structure. One common approach includes the reaction of 2-chloro-6-hydroxyaniline with propan-2-ylimidazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloro-6-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, potentially altering the compound’s reactivity.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group with an amine can produce an amine derivative.
Applications De Recherche Scientifique
N-(2-chloro-6-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-chloro-6-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the chloro and hydroxy groups may participate in additional interactions, stabilizing the compound within the target site. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzo-triazole-4-carboxylic acid
Uniqueness
N-(2-chloro-6-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it may offer different binding affinities and selectivities for molecular targets, making it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
N-(2-chloro-6-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c1-8(2)16-6-11(14-7-16)20(18,19)15-12-9(13)4-3-5-10(12)17/h3-8,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWURBRSFBWIAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NC2=C(C=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-Ethylpiperidin-2-yl)methylamino]benzenesulfonamide](/img/structure/B6750229.png)

![2-(6-chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]acetamide](/img/structure/B6750261.png)


![3-methyl-3-(4-methylphenyl)-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]butanamide](/img/structure/B6750273.png)
![N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B6750283.png)
![1-(2-methoxyphenyl)-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methyl]methanamine](/img/structure/B6750284.png)
![1-[(6-Bromo-2,3,4-trifluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6750288.png)
![2-(3-methylpyridin-4-yl)-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methyl]ethanamine](/img/structure/B6750292.png)
![N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B6750294.png)
![4-ethoxy-N-[3-(2-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B6750297.png)
![6-[[(2,2-Dimethyl-3-morpholin-4-ylpropyl)-methylamino]methyl]pyridine-2-carbonitrile](/img/structure/B6750302.png)
![N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide](/img/structure/B6750318.png)
